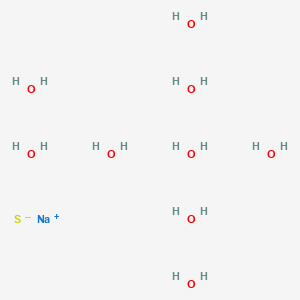

Sodium;sulfide;nonahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

H18NaO9S- |

|---|---|

Molecular Weight |

217.20 g/mol |

IUPAC Name |

sodium;sulfide;nonahydrate |

InChI |

InChI=1S/Na.9H2O.S/h;9*1H2;/q+1;;;;;;;;;;-2 |

InChI Key |

ZEOKKSIHYZZYOD-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.[Na+].[S-2] |

Origin of Product |

United States |

Foundational & Exploratory

The Degradation of Sodium Sulfide Nonahydrate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), a crystalline solid, is a crucial reagent in various chemical syntheses and industrial processes. However, its utility is often hampered by its inherent instability and susceptibility to decomposition under various environmental conditions. This technical guide provides an in-depth analysis of the decomposition products of sodium sulfide nonahydrate, detailing the underlying chemical pathways, quantitative kinetic data, and the experimental protocols used to characterize its degradation.

Principal Decomposition Pathways

Sodium sulfide nonahydrate undergoes decomposition through several key pathways, primarily driven by exposure to atmospheric conditions, temperature fluctuations, and acidic environments. The principal decomposition routes include hydrolysis, oxidation, carbonation, and thermal degradation.

Hydrolysis

In the presence of water or moist air, sodium sulfide nonahydrate readily hydrolyzes. This process initially yields sodium hydrosulfide (B80085) (NaHS) and sodium hydroxide (B78521) (NaOH), leading to a significant increase in the alkalinity of the solution.[1] The hydrolysis reaction can be represented as:

Na₂S + H₂O ⇌ NaHS + NaOH

Further reaction of sodium hydrosulfide with water can liberate hydrogen sulfide (H₂S) gas, which is characterized by its pungent "rotten egg" odor.[1]

NaHS + H₂O ⇌ H₂S + NaOH

Oxidation

Exposure to atmospheric oxygen triggers the oxidation of sodium sulfide. This is a complex process that results in the formation of a series of sulfur compounds with progressively higher oxidation states. The initial oxidation product is often polysulfide, which imparts a yellow color to the otherwise colorless crystals.[1] Subsequent oxidation leads to the formation of sodium thiosulfate (B1220275) (Na₂S₂O₃), sodium sulfite (B76179) (Na₂SO₃), and ultimately, the most stable oxidation product, sodium sulfate (B86663) (Na₂SO₄).[1]

The overall oxidation pathway can be summarized as:

Na₂S → Na₂Sₓ (Polysulfides) → Na₂S₂O₃ (Thiosulfate) → Na₂SO₃ (Sulfite) → Na₂SO₄ (Sulfate)

Carbonation

In conjunction with hydrolysis, atmospheric carbon dioxide can react with the sodium hydroxide produced, leading to the formation of sodium carbonate (Na₂CO₃) and the concurrent release of hydrogen sulfide gas. This reaction contributes to the degradation of the sodium sulfide and the characteristic odor.

2NaOH + CO₂ → Na₂CO₃ + H₂O Na₂S + CO₂ + H₂O → Na₂CO₃ + H₂S

Thermal Decomposition

Sodium sulfide nonahydrate is thermally sensitive and begins to lose its water of hydration at approximately 50°C. This process occurs in a stepwise manner, forming several intermediate hydrates before yielding the anhydrous form (Na₂S).[2] A study on the thermal decomposition identified the formation of di- and monohydrates as stable intermediates.[2] At significantly higher temperatures, in the absence of air, anhydrous sodium sulfide decomposes into its constituent elements.

The dehydration sequence can be represented as:

Na₂S·9H₂O → Na₂S·xH₂O + (9-x)H₂O → Na₂S + 9H₂O

Quantitative Decomposition Data

The rate of decomposition of sodium sulfide is highly dependent on environmental conditions. The following tables summarize key quantitative data from kinetic studies on sodium sulfide oxidation.

| Parameter | Value | Conditions | Reference |

| Reaction Order (with respect to Sulfide) | 1 | pH 13, 278-308 K | [3][4] |

| Reaction Order (with respect to Oxygen) | 1 | pH 13, 278-308 K | [3][4] |

| Activation Energy | 14.07 kcal/mol | pH 13 | [3][4] |

Table 1: Kinetic Parameters for the Aqueous Oxidation of Sodium Sulfide.

Experimental Protocols

The characterization of sodium sulfide nonahydrate decomposition involves a variety of analytical techniques to identify and quantify the degradation products.

Protocol for Thermal Decomposition Analysis

This protocol describes the use of Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Effluent Gas Analysis (EGA) to study the thermal decomposition of sodium sulfide nonahydrate.[2]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of sodium sulfide nonahydrate is placed in an inert crucible (e.g., alumina).

-

Instrumentation: The crucible is placed in a simultaneous TGA/DTA instrument equipped with a mass spectrometer for EGA.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate (e.g., 10 °C/min) is applied.

-

Atmosphere: A continuous flow of inert gas (e.g., nitrogen or argon) is maintained to prevent oxidation.

-

-

Data Acquisition:

-

TGA: The mass of the sample is recorded as a function of temperature.

-

DTA: The temperature difference between the sample and a reference is recorded.

-

EGA: The gaseous decomposition products are introduced into the mass spectrometer for identification.

-

-

Analysis: The TGA data reveals the temperatures at which water of hydration is lost. The DTA data indicates the endothermic or exothermic nature of these transitions. The EGA data identifies the evolved gases, primarily water vapor.

Protocol for the Quantification of Sulfide and its Oxidation Products

This protocol outlines a method for the simultaneous determination of sulfide, thiosulfate, sulfite, and sulfate in a decomposed sample of sodium sulfide nonahydrate, employing ion chromatography.

Methodology:

-

Sample Preparation: A known weight of the decomposed sodium sulfide sample is dissolved in deoxygenated, deionized water to a specific volume.

-

Instrumentation: A high-performance ion chromatograph (HPIC) equipped with a conductivity detector is used. An appropriate anion-exchange column is selected for the separation of the target analytes.

-

Chromatographic Conditions:

-

Eluent: A suitable eluent, such as a carbonate-bicarbonate buffer, is used for gradient or isocratic elution.

-

Flow Rate: A constant flow rate is maintained.

-

Injection Volume: A fixed volume of the sample solution is injected.

-

-

Calibration: Standard solutions containing known concentrations of sulfide, thiosulfate, sulfite, and sulfate are prepared and injected to generate a calibration curve for each analyte.

-

Analysis: The sample solution is injected, and the retention times and peak areas of the analytes are compared to the calibration standards for identification and quantification.

Visualizing Decomposition Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key decomposition pathways and a typical experimental workflow for analyzing the decomposition products.

Figure 1: Principal decomposition pathways of sodium sulfide nonahydrate.

References

In-Depth Technical Guide to the Crystal Structure of Sodium Sulfide Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O). The information presented herein is crucial for professionals in research and development who require a deep understanding of the solid-state properties of this compound for applications in drug development and other scientific pursuits.

Crystal Structure and Properties

Sodium sulfide nonahydrate is the nonahydrate form of sodium sulfide, with the chemical formula Na₂S·9H₂O. It presents as a yellowish-white crystalline solid.[1] The structures of sodium sulfides, including the nonahydrate, have been determined using X-ray crystallography.[2] In the nonahydrate form, the sulfide anion (S²⁻) is hydrogen-bonded to 12 water molecules.[2]

The material is known to be deliquescent, meaning it has a strong tendency to absorb moisture from the air and dissolve in it. It is also sensitive to light and air, and upon exposure, its color can change, first to yellow and then to a brownish-black.

Crystallographic Data

The definitive work on the crystal structure of sodium sulfide nonahydrate was published by D. Bedlivy and F. Preisinger in 1965. Their research, published in the Zeitschrift für Kristallographie, Kristallgeometrie, Kristallphysik, Kristallchemie, established the key crystallographic parameters for this compound.

The crystal system of sodium sulfide nonahydrate is tetragonal . This classification is based on the symmetry of the unit cell, which is the basic repeating structural unit of a crystal.

The lattice parameters and space group, as determined by single-crystal X-ray diffraction, are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

| a | 9.12 Å |

| b | 9.12 Å |

| c | 12.85 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure and lattice parameters of sodium sulfide nonahydrate is typically achieved through single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique allows for the precise measurement of the three-dimensional arrangement of atoms within a crystal.

A generalized experimental workflow for the crystallographic analysis of a compound like sodium sulfide nonahydrate is as follows:

-

Crystal Growth : High-quality single crystals of sodium sulfide nonahydrate are grown. This can be achieved by slow evaporation of a saturated aqueous solution or by controlled cooling of a supersaturated solution. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head. Due to the deliquescent nature of sodium sulfide nonahydrate, the crystal must be protected from atmospheric moisture during this process, often by coating it in an inert oil or handling it in a dry environment.

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded by a detector.

-

Data Processing : The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal, which leads to the assignment of the space group. The intensities of the diffraction spots are also measured and corrected for various experimental factors.

-

Structure Solution and Refinement : The processed data is used to solve the crystal structure. This involves determining the positions of all the atoms within the unit cell. Computational methods are employed to generate an initial structural model, which is then refined against the experimental data to achieve the best possible fit. The final result is a detailed model of the crystal structure, including atomic coordinates and bond lengths and angles.

Below is a diagram illustrating the logical workflow of a typical crystal structure determination experiment.

References

Navigating the Solubility of Sodium Sulfide Nonahydrate in Aprotic Polar Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) in aprotic polar solvents. This information is critical for professionals in drug development and various chemical synthesis fields where sodium sulfide nonahydrate serves as a key reagent, notably as a precursor for hydrogen sulfide (H₂S) donor molecules. The choice of solvent is paramount in these applications, directly influencing reaction kinetics, product purity, and the efficacy of H₂S delivery in therapeutic contexts.

Quantitative Solubility Data

Precise quantitative data on the solubility of sodium sulfide nonahydrate in pure, anhydrous aprotic polar solvents is not extensively documented in publicly available literature. Much of the existing data pertains to anhydrous sodium sulfide (Na₂S) or is qualitative in nature. The following table summarizes the available data to provide a comparative overview.

| Solvent | Chemical Formula | Type | Solubility of Anhydrous Na₂S | Solubility of Na₂S·9H₂O | Temperature (°C) | Notes |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Aprotic Polar | 1.0 M | Good solubility | 130 | The quantitative data is for the anhydrous form.[1] Qualitative assessment suggests good solubility for the hydrated form as well.[2] |

| N,N-Dimethylacetamide | C₄H₉NO | Aprotic Polar | ~0.5 - 2 M | - | 130 | Data is for the anhydrous form.[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic Polar | - | Approx. 3 mg/mL (for NaHS hydrate) | Not Specified | While for sodium hydrosulfide (B80085) hydrate, this suggests a potential solubility range for similar sulfide salts.[3] |

| Acetonitrile | C₂H₃N | Aprotic Polar | Sparingly Soluble | - | Not Specified | General qualitative assessment. |

| Acetone | C₃H₆O | Aprotic Polar | Sparingly Soluble | - | Not Specified | General qualitative assessment. |

Given the scarcity of specific data for the nonahydrate form, it is often necessary for researchers to determine solubility experimentally for their specific application and conditions. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of inorganic salts like sodium sulfide nonahydrate in organic solvents are the gravimetric method (an equilibrium concentration method) and the laser monitoring observation technique for determining dissolution temperature.

Gravimetric Method (Equilibrium Concentration Method)

This method involves preparing a saturated solution at a constant temperature, separating the undissolved solid, and determining the concentration of the dissolved solute in the supernatant.

Materials and Equipment:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O), analytical grade

-

Anhydrous aprotic polar solvent (e.g., DMF, DMSO)

-

Thermostatic shaker or magnetic stirrer with a hot plate

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Inert gas (Nitrogen or Argon) supply

-

Analytical balance

-

Glass vials with airtight caps

-

Drying oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of sodium sulfide nonahydrate to a known volume or mass of the aprotic polar solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the minimum time required to achieve equilibrium.[4]

-

Phase Separation: After equilibration, allow the vial to rest at the constant temperature for a few hours to let the excess solid settle. For a more effective separation, centrifuge the vial at the experimental temperature.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant using a pre-warmed syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

-

Solvent Evaporation: Accurately weigh a clean, dry collection vial. Transfer the filtered supernatant to this vial and re-weigh to determine the exact mass of the solution.

-

Drying: Place the vial in a vacuum oven at a suitable temperature to evaporate the solvent completely. Sodium sulfide nonahydrate decomposes at around 50°C, so a gentle heating process is recommended.[5]

-

Final Weighing: Once the solvent is fully evaporated and the residue is dry, cool the vial in a desiccator and weigh it. The mass of the residue corresponds to the mass of dissolved sodium sulfide nonahydrate.

-

Calculation: The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

Laser Monitoring Observation Technique

This synthetic method involves visually determining the dissolution temperature of a solid-liquid mixture of a known composition using a laser monitoring system.

Materials and Equipment:

-

Sodium sulfide nonahydrate

-

Aprotic polar solvent

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic bath

-

Laser emitter and receiver

-

Calibrated thermometer or thermocouple

-

Analytical balance

Procedure:

-

Mixture Preparation: Accurately weigh known masses of sodium sulfide nonahydrate and the aprotic polar solvent and place them in the jacketed glass vessel.

-

Heating and Observation: While stirring, slowly heat the mixture by circulating fluid from the thermostatic bath through the jacket. A laser beam is passed through the solution and its intensity is monitored.[6]

-

Dissolution Point Determination: Initially, the undissolved solid particles will scatter the laser light, resulting in low light intensity at the receiver. As the temperature increases, the solid dissolves, and the solution becomes clearer, leading to a gradual increase in the detected laser intensity. The temperature at which the last solid particle dissolves, corresponding to the point where the laser intensity reaches a maximum and constant value, is recorded as the dissolution temperature.[6]

-

Data Correlation: Repeat this process for different compositions of the solute and solvent to obtain solubility data over a range of temperatures. The solubility can be expressed as a mole fraction at different temperatures.[6]

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the workflow for the gravimetric solubility determination and a logical process for solvent selection in the context of drug development.

Role in Drug Development and Research

Sodium sulfide nonahydrate is frequently used as a simple and direct donor of hydrogen sulfide in biological research.[5][7] H₂S is a gasotransmitter with significant therapeutic potential, implicated in processes such as vasodilation, anti-inflammation, and cardioprotection.[7][8]

The use of aprotic polar solvents can be advantageous in several scenarios:

-

Enhanced Reaction Rates: In the synthesis of more complex, slow-releasing H₂S donor molecules from sodium sulfide, aprotic polar solvents can enhance the reactivity of the sulfide nucleophile, leading to faster and more efficient reactions.[9]

-

Non-Aqueous Environments: For studying the effects of H₂S in non-aqueous or hydrophobic biological environments, or for formulating H₂S donors for delivery to such sites, solutions in aprotic polar solvents can be essential.

-

Formulation of Amorphous Drugs: The solubility in these solvents can be a critical factor in the development of amorphous solid dispersions, a common strategy to improve the bioavailability of poorly soluble drugs.

Researchers must, however, carefully consider the potential toxicity and biocompatibility of the chosen solvent, especially for in vivo applications. Solvents like DMSO are widely used in drug discovery and as vehicles for drug administration, but their concentration must be carefully controlled.

Conclusion

While there is a need for more extensive, publicly available quantitative data on the solubility of sodium sulfide nonahydrate in aprotic polar solvents, this guide provides the foundational knowledge and practical methodologies for researchers to determine these values. The choice of solvent is a critical parameter that can significantly impact the outcome of chemical syntheses and the effectiveness of H₂S-based therapeutic strategies. A systematic approach to solvent screening and solubility determination, as outlined in this document, is therefore indispensable for the successful application of sodium sulfide nonahydrate in research and drug development.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. Is Sodium Sulfide Soluble? Detailed Analysis [jamgroupco.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sodium sulfide nonahydrate | 1313-84-4 [chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrogen sulfide donors in research and drug development - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Sodium sulfide nonahydrate | 1313-84-4 | FS63123 [biosynth.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of Sodium Sulfide Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O). It details the multi-step dehydration and decomposition process, supported by quantitative data, experimental protocols, and a visual representation of the thermal dissociation pathway. This information is critical for understanding the thermal stability and behavior of this hydrated salt in various scientific and industrial applications.

Thermal Decomposition Pathway

Sodium sulfide nonahydrate undergoes a series of dehydration steps upon heating, losing its nine water molecules in stages to form various lower hydrates before finally yielding anhydrous sodium sulfide. Further heating can lead to decomposition, depending on the atmospheric conditions. The thermal dissociation has been shown to proceed through several intermediate hydrates.[1]

Quantitative Thermogravimetric Data

The following table summarizes the key thermal events observed during the thermogravimetric analysis of sodium sulfide nonahydrate. The data outlines the temperature ranges for each mass loss event, the corresponding percentage of mass lost, and the resulting intermediate or final products.

| Temperature Range (°C) | TGA Weight Loss (%) | Reaction | Products Identified |

| 25 - 70 | 8 | Na₂S·9H₂O → Na₂S·8H₂O + H₂O | Compound "A" |

| 100 - 165 | 38 | Na₂S·8H₂O → Na₂S·3H₂O + 5H₂O | Compound "A", Na₂S·5H₂O |

| 175 - 220 | 14 | Na₂S·3H₂O → Na₂S·H₂O + 2H₂O | Compound "B" |

| 640 - 830 | 7.5 | Na₂S·H₂O → Na₂S + H₂O | Na₂S |

Data sourced from "Thermal dissociation of hydrated sodium sulphide".[1] Note: "Compound A" and "Compound B" were intermediate phases identified in the study.[1]

Experimental Protocol

The following experimental protocol is based on the methodology described in the cited literature for the thermogravimetric analysis of sodium sulfide nonahydrate.[1]

1. Instrumentation:

-

A Cahn electrobalance system was utilized for the thermogravimetric analysis.[1]

2. Sample Preparation:

-

Reagent-grade hydrated sodium sulfide (Na₂S·9H₂O) was used.[1]

-

To remove excess surface water, the crystals were pressed between sheets of filter paper.[1]

-

The material was ground to minus 100 mesh.[1]

-

All handling of the hydrates and anhydrous sodium sulfide was performed under dry nitrogen conditions to prevent reactions with atmospheric components.[1]

3. TGA Procedure:

-

Sample Crucible: Powdered samples were placed in gold crucibles.[1]

-

Heating Rate: The samples were heated at a rate of 1.0 °C per minute.[1]

-

Atmosphere: A flowing atmosphere of 90% nitrogen and 10% hydrogen was maintained at a flow rate of 50 cc per minute.[1] The gases were purified to remove oxygen and carbon dioxide.[1]

-

Data Recording: Weight changes and temperature were recorded using a strip chart recorder and a digital print-out system.[1]

-

Temperature Measurement: The reaction temperature was measured by a thermocouple positioned within 1 cm of the sample.[1]

4. Effluent Gas Analysis:

-

The effluent gas was analyzed using a mass spectrometer connected to the effluent gas line to identify the evolved species.[1]

Visualization of the Dehydration Pathway

The following diagram illustrates the stepwise dehydration of sodium sulfide nonahydrate as determined by thermogravimetric analysis and high-temperature X-ray diffraction.[1]

Caption: Stepwise thermal dehydration of Sodium Sulfide Nonahydrate.

References

An In-Depth Technical Guide to the Chemical Compatibility of Sodium Sulfide Nonahydrate with Common Laboratory Materials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of sodium sulfide (B99878) nonahydrate with a variety of materials commonly found in laboratory settings. Understanding these interactions is crucial for ensuring the integrity of experimental results, maintaining a safe working environment, and prolonging the lifespan of laboratory equipment.

Sodium sulfide nonahydrate (Na₂S·9H₂O) is a highly alkaline and corrosive chemical that requires careful handling and storage. The selection of appropriate laboratory materials to come into contact with this compound is a critical consideration. This document summarizes available data on the compatibility of various plastics, metals, and elastomers with sodium sulfide solutions, provides detailed experimental protocols for in-house compatibility testing, and offers a logical workflow for material selection.

Chemical Compatibility Data

The following tables summarize the chemical resistance of common laboratory materials to sodium sulfide solutions. The ratings are based on a combination of publicly available chemical compatibility charts and scientific literature. It is important to note that these ratings are for general guidance, and the actual performance can be affected by factors such as temperature, concentration, and the presence of other chemicals.

1.1. Plastics

| Material | Compatibility Rating | Observations |

| High-Density Polyethylene (HDPE) | Excellent | Generally resistant to dilute and concentrated solutions at room temperature. |

| Polypropylene (PP) | Excellent | Shows good resistance to sodium sulfide solutions under normal laboratory conditions. |

| Polyvinyl Chloride (PVC) | Good to Excellent | Generally resistant, though some sources suggest caution with saturated solutions at elevated temperatures, which may cause some hardening due to plasticizer extraction.[1] |

| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to a wide range of chemicals, including sodium sulfide, across a broad temperature range. |

1.2. Metals

| Material | Compatibility Rating | Observations |

| Stainless Steel 304 | Moderate | Susceptible to stress corrosion cracking (SSC) in the presence of sulfides, particularly in caustic solutions and at elevated temperatures.[2] General corrosion in neutral solutions is expected to be low. |

| Stainless Steel 316 | Good | Offers better resistance to pitting and crevice corrosion than 304 stainless steel. However, it can still be susceptible to SSC in sulfide-containing caustic environments at high temperatures.[3] |

| Aluminum | Good | One study indicated that sodium sulfide did not exert a noticeable effect on the corrosion of aluminum. However, as a strong base, sodium sulfide solutions can be corrosive to aluminum, especially at higher concentrations and temperatures. |

1.3. Elastomers

| Material | Compatibility Rating | Observations |

| Ethylene Propylene Diene Monomer (EPDM) | Excellent | Generally shows good resistance to sodium sulfide solutions. |

| Nitrile Rubber (NBR) | Good | Offers acceptable resistance, though some swelling or degradation may occur with prolonged exposure. |

| Silicone | Good to Excellent | Generally exhibits good resistance to sodium sulfide solutions.[4] |

| Fluoroelastomer (FKM, Viton®) | Excellent | Often recommended for use with a wide range of chemicals, including sulfides, and is known to be resistant to cracking and hardening.[5] |

Experimental Protocols for Chemical Compatibility Testing

For critical applications, it is highly recommended to perform in-house compatibility testing under conditions that closely mimic the intended use. The following are detailed methodologies for key experiments based on established standards.

2.1. Immersion Testing of Metals (Based on ASTM G31)

This protocol outlines a procedure for determining the corrosion rate of metals when immersed in a sodium sulfide nonahydrate solution.

2.1.1. Materials and Equipment

-

Test coupons of the metal of interest (e.g., Stainless Steel 304, 316, Aluminum) with known surface area and weight.

-

Glass or PTFE beakers or containers with lids.

-

A solution of sodium sulfide nonahydrate at the desired concentration.

-

Analytical balance (accurate to 0.1 mg).

-

Drying oven.

-

Desiccator.

-

Cleaning reagents appropriate for the metal being tested (e.g., nitric acid for stainless steel, a solution of phosphoric and chromic acids for aluminum).

2.1.2. Procedure

-

Specimen Preparation:

-

Clean the metal test coupons to remove any oil, grease, or dirt.

-

Measure the dimensions of the coupons to calculate the surface area.

-

Weigh each coupon to the nearest 0.1 mg.

-

-

Immersion:

-

Place each coupon in a separate container.

-

Add a sufficient volume of the sodium sulfide solution to fully immerse the coupon.

-

Cover the containers to prevent evaporation and contamination.

-

Maintain the containers at a constant temperature for the duration of the test (e.g., 24, 48, or 72 hours).

-

-

Post-Immersion Cleaning and Evaluation:

-

After the immersion period, carefully remove the coupons from the solution.

-

Clean the coupons to remove any corrosion products according to ASTM G1 procedures.

-

Rinse the coupons with deionized water and dry them thoroughly.

-

Weigh the cleaned and dried coupons to the nearest 0.1 mg.

-

-

Corrosion Rate Calculation: The corrosion rate in mils per year (mpy) can be calculated using the following formula: Corrosion Rate (mpy) = (K × W) / (A × T × D) Where:

-

K = a constant (3.45 × 10⁶ for mpy)

-

W = mass loss in grams

-

A = surface area in cm²

-

T = exposure time in hours

-

D = density of the metal in g/cm³

-

2.2. Chemical Resistance Testing of Plastics and Elastomers (Adapted from ISO 62)

This protocol is adapted from the water absorption test to evaluate the compatibility of plastics and elastomers with a sodium sulfide nonahydrate solution.

2.2.1. Materials and Equipment

-

Test specimens of the plastic or elastomer of interest with known dimensions and weight.

-

Glass or PTFE containers with lids.

-

A solution of sodium sulfide nonahydrate at the desired concentration.

-

Analytical balance (accurate to 0.1 mg).

-

Drying oven.

-

Desiccator.

-

Hardness tester (Durometer).

-

Tensile testing machine.

2.2.2. Procedure

-

Specimen Preparation:

-

Cut test specimens to a standard size.

-

Condition the specimens by drying them in an oven at a suitable temperature until a constant weight is achieved.

-

Measure the initial weight, dimensions, hardness, and tensile properties of the conditioned specimens.

-

-

Immersion:

-

Place the specimens in containers with the sodium sulfide solution, ensuring they are fully immersed.

-

Seal the containers and store them at a constant temperature for a specified period (e.g., 7, 14, or 28 days).

-

-

Post-Immersion Evaluation:

-

After the immersion period, remove the specimens from the solution.

-

Gently blot the specimens dry with a lint-free cloth.

-

Immediately weigh the specimens to determine the percentage of weight change (swelling).

-

Measure the dimensions to calculate any changes.

-

Measure the hardness and tensile properties to determine any degradation in mechanical properties.

-

-

Data Analysis: Calculate the percentage change in weight, dimensions, hardness, and tensile strength to assess the material's compatibility.

Material Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate laboratory materials for use with sodium sulfide nonahydrate.

Material selection workflow for sodium sulfide nonahydrate.

This logical flow begins with defining the specific experimental conditions. An initial screening using general compatibility data helps to narrow down the potential materials. For those with good to excellent ratings, in-house testing under simulated conditions is crucial to validate their suitability. If the material passes these tests, it can be selected for the application. If not, the material selection or the operating conditions need to be reconsidered.

References

An In-depth Technical Guide to the Hygroscopic Nature of Sodium sulfide nonahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) is a crystalline solid with significant applications in various fields, including chemical synthesis, the pulp and paper industry, and increasingly, in biomedical research as a hydrogen sulfide (H₂S) donor.[1] Its physical properties, particularly its hygroscopicity, are of critical importance for its handling, storage, and application, especially in the pharmaceutical sciences where moisture content can significantly impact the stability and efficacy of drug substances.[2][3] This guide provides a comprehensive overview of the hygroscopic nature of sodium sulfide nonahydrate, including its physicochemical properties, methods for its characterization, and its relevance in the context of drug development.

Physicochemical Properties of Sodium Sulfide Nonahydrate

Sodium sulfide nonahydrate is a colorless to slightly yellow crystalline solid.[4] It is highly soluble in water and has a distinct odor of hydrogen sulfide, which is a result of hydrolysis in the presence of atmospheric moisture.[1] The compound is known to be light-sensitive and should be stored in a cool, dry place to prevent degradation.[5][6]

Table 1: Physicochemical Properties of Sodium Sulfide Nonahydrate

| Property | Value | Reference |

| Chemical Formula | Na₂S·9H₂O | [4] |

| Molar Mass | 240.18 g/mol | [4] |

| Appearance | Colorless to slightly yellow crystals | [4] |

| Odor | Rotten eggs (due to H₂S release) | [1] |

| Melting Point | Approximately 50 °C (decomposes) | [5] |

| Solubility in Water | 18.6 g/100 mL at 20 °C | [1] |

| Hygroscopicity | Deliquescent | [4] |

| Storage Conditions | 2-8°C, in a tightly sealed container | [7] |

Hygroscopic Nature and Deliquescence

Table 2: Illustrative Quantitative Hygroscopicity Data for a Deliquescent Solid

Note: Specific experimental data for sodium sulfide nonahydrate was not found. This table illustrates the expected trend for a deliquescent substance.

| Relative Humidity (%) | Water Uptake (% w/w) | Observations |

| 10 | < 0.1 | No significant change |

| 20 | < 0.1 | No significant change |

| 30 | < 0.2 | Slight surface adsorption |

| 40 | < 0.5 | Slight surface adsorption |

| 50 | 1.0 | Increased surface adsorption |

| 60 | 5.0 | Significant water uptake |

| 70 | > 20.0 (Deliquescence) | Solid begins to dissolve |

| 80 | - | Fully deliquesced |

| 90 | - | Fully deliquesced |

According to the European Pharmacopoeia, hygroscopicity can be classified based on the percentage weight gain after storage at 25°C and 80% relative humidity for 24 hours.[10] A substance is considered "very hygroscopic" if the increase in mass is greater than or equal to 15 percent, and "deliquescent" if it partially or fully liquefies. Based on its known properties, sodium sulfide nonahydrate falls into the deliquescent category.

Experimental Protocols for Hygroscopicity Determination

Accurate determination of the hygroscopic properties of a substance is crucial for pharmaceutical development.[2][11] The following are detailed methodologies for two common techniques used to assess hygroscopicity.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[12] This method is widely used to determine moisture sorption isotherms, which provide information on the hygroscopicity, stability, and phase transitions of a material.[3][13]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

-

Sample Preparation: Accurately weigh 5-10 mg of sodium sulfide nonahydrate onto the DVS sample pan.

-

Instrument Setup:

-

Set the temperature to 25 °C.

-

Set the carrier gas (typically nitrogen) flow rate.

-

-

Drying Stage: Dry the sample in the DVS instrument at 0% relative humidity (RH) until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This initial mass is considered the dry mass.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is reached.

-

Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate a moisture sorption-desorption isotherm. The shape of the isotherm and the total water uptake provide a quantitative measure of the material's hygroscopicity.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample.[14][15][16] It is based on a stoichiometric reaction between iodine and water. The coulometric method is particularly suitable for samples with very low water content, while the volumetric method is used for higher water content.[17]

Experimental Protocol: Karl Fischer Titration (Volumetric)

-

Reagent Preparation: Use a one-component or two-component Karl Fischer reagent system. The titrant contains iodine, and the solvent typically contains sulfur dioxide and an amine in an alcohol.

-

Instrument Standardization: Standardize the Karl Fischer reagent using a certified water standard or disodium (B8443419) tartrate dihydrate to determine the exact titer (mg of water per mL of titrant).

-

Sample Preparation: In a dry, inert atmosphere (e.g., a glove box) to prevent atmospheric moisture absorption, accurately weigh a sample of sodium sulfide nonahydrate. The sample size should be chosen to consume a suitable volume of the titrant.

-

Titration: Quickly transfer the weighed sample into the titration vessel containing the Karl Fischer solvent. The titration will start automatically and proceed until all the water in the sample has reacted.

-

Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Role in Drug Development and H₂S Signaling Pathways

In the context of drug development, sodium sulfide nonahydrate is primarily utilized as a simple and effective H₂S donor for in vitro and in vivo studies.[18] Hydrogen sulfide is now recognized as a critical gaseous signaling molecule, alongside nitric oxide (NO) and carbon monoxide (CO), with pleiotropic effects in various physiological and pathological processes.[19][20] It has demonstrated neuroprotective and cardioprotective effects, making it a molecule of interest for therapeutic development.[21][22][23]

The therapeutic effects of H₂S are mediated through various signaling pathways. One of the key mechanisms is the S-sulfhydration of cysteine residues on target proteins, which can alter their function.[24][25] This post-translational modification is analogous to other important modifications like phosphorylation and nitrosylation.

Below is a generalized representation of a key H₂S signaling pathway involved in cellular protection. When sodium sulfide nonahydrate is administered, it releases H₂S, which can then initiate these downstream effects.

References

- 1. Sodium sulfide - Wikipedia [en.wikipedia.org]

- 2. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 3. public.jenck.com [public.jenck.com]

- 4. Sodium sulfide nonahydrate | H18Na2O9S | CID 73972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydrogen sulfide signaling in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium sulfide nonahydrate | 1313-84-4 | FS63123 [biosynth.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

- 10. pharmagrowthhub.com [pharmagrowthhub.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. particletechlabs.com [particletechlabs.com]

- 13. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]

- 14. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 15. gmpinsiders.com [gmpinsiders.com]

- 16. labicom.cz [labicom.cz]

- 17. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Hydrogen sulfide and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotective effects of hydrogen sulfide and the underlying signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective signaling by hydrogen sulfide and its dysregulation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Frontiers | Sulfur signaling pathway in cardiovascular disease [frontiersin.org]

- 25. Sulfur signaling pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sodium Sulfide Nonahydrate (Na₂S·9H₂O) as a Precursor in Metal Sulfide Nanoparticle Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) serves as a critical and widely utilized sulfur source in the bottom-up synthesis of a diverse array of metal sulfide nanoparticles. Its utility stems from its high reactivity, solubility in aqueous and some organic solvents, and its ability to readily release sulfide ions (S²⁻), which can then react with metal cations to form the desired metal sulfide nanocrystals. This guide provides a comprehensive overview of the application of Na₂S·9H₂O in the synthesis of various metal sulfide nanoparticles, focusing on common synthesis methodologies, experimental protocols, and the influence of reaction parameters on the final nanoparticle characteristics.

Overview of Synthesis Methodologies

The selection of a synthesis method is paramount in controlling the size, morphology, and crystalline phase of the resulting metal sulfide nanoparticles. Sodium sulfide nonahydrate is a versatile precursor compatible with several common nanoparticle synthesis techniques, including co-precipitation, hydrothermal and solvothermal methods, and the Successive Ionic Layer Adsorption and Reaction (SILAR) method.

-

Co-precipitation: This method involves the rapid formation of a solid material from a solution by exceeding its solubility limit. In the context of metal sulfide nanoparticle synthesis, a solution containing metal ions is mixed with a solution of Na₂S·9H₂O, leading to the immediate precipitation of the metal sulfide. It is a simple, cost-effective, and scalable method.[1][2][3]

-

Hydrothermal and Solvothermal Synthesis: These methods are carried out in a sealed vessel, known as an autoclave, under elevated temperature and pressure. When the solvent is water, the method is termed hydrothermal[4][5]; if an organic solvent is used, it is called solvothermal.[6][7] These techniques allow for the synthesis of highly crystalline nanoparticles with well-defined morphologies.

-

Successive Ionic Layer Adsorption and Reaction (SILAR): This technique involves the sequential immersion of a substrate into solutions containing the cationic and anionic precursors. For metal sulfide synthesis, the substrate is first dipped into a solution of a metal salt and then into a solution of Na₂S·9H₂O, leading to the layer-by-layer growth of a thin film of metal sulfide nanoparticles on the substrate.[8]

Experimental Protocols and Data

The precise control over experimental parameters is crucial for achieving desired nanoparticle characteristics. The following sections provide detailed experimental protocols and quantitative data for the synthesis of Cadmium Sulfide (CdS), Zinc Sulfide (ZnS), and Copper Sulfide (CuS) nanoparticles using Na₂S·9H₂O as the sulfur precursor.

Cadmium Sulfide (CdS) Nanoparticles

CdS nanoparticles are widely studied for their quantum confinement effects and applications in optoelectronics and bioimaging. The hydrothermal method is a common approach for their synthesis.[4]

Table 1: Synthesis Parameters for CdS Nanoparticles via Hydrothermal Method

| Metal Precursor | Sulfur Precursor | Reaction Temperature (°C) | Reaction Time (h) | Resulting Nanoparticle Characteristics | Reference |

| Cadmium Nitrate (B79036) (Cd(NO₃)₂) | Sodium Sulfide (Na₂S·9H₂O) | 180 | 24 | Spherical granules, hexagonal wurtzite structure, ~12 nm average grain size | [4] |

Experimental Protocol: Hydrothermal Synthesis of CdS Nanoparticles [4]

-

Precursor Preparation: Prepare aqueous solutions of cadmium nitrate (Cd(NO₃)₂) and sodium sulfide (Na₂S·9H₂O).

-

Reaction Mixture: Mix the precursor solutions in a Teflon-lined stainless-steel autoclave. Distilled water is used as the solvent.

-

Hydrothermal Reaction: Seal the autoclave and heat it to 180°C in an oven for 24 hours.

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the resulting yellow precipitate by centrifugation, wash it several times with distilled water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at 60°C for 6 hours.

Zinc Sulfide (ZnS) Nanoparticles

ZnS nanoparticles are of significant interest for their applications in bio-imaging and drug delivery due to their low toxicity. They can be synthesized via a sol-gel method.[9]

Table 2: Synthesis Parameters for ZnS Nanoparticles via Sol-Gel Method

| Metal Precursor | Sulfur Precursor | Reactant Amounts | Reaction Temperature (°C) | Drying/Heating Protocol | Resulting Nanoparticle Characteristics | Reference |

| Zinc Acetate (B1210297) (Zn(CH₃COO)₂·2H₂O) | Sodium Sulfide (Na₂S·9H₂O) | 2.194 g Zinc Acetate, 4.8038 g Sodium Sulfide | 80 | Dried at 60°C for 10 h, then heated at 300-600°C for 5 h | Spherical particles, ~24 nm diameter, cubic crystal structure | [9] |

Experimental Protocol: Sol-Gel Synthesis of ZnS Nanoparticles [9]

-

Precursor Dissolution: Dissolve 2.194 g of zinc acetate dihydrate and 4.8038 g of sodium sulfide nonahydrate separately in deionized water with stirring at room temperature for 15 minutes.

-

Gel Formation: Mix the two solutions and heat the mixture to 80°C on a magnetic stirrer. A gel will form after approximately 10 minutes.

-

Drying: Transfer the viscous gel to a heating oven and dry at 60°C for 10 hours to remove excess water.

-

Calcination: Heat the dried powder in a furnace at a temperature between 300°C and 600°C for 5 hours to obtain the final ZnS nanoparticles.

Copper Sulfide (CuS) Nanoparticles

CuS nanoparticles have gained attention for their potential in photothermal therapy and as antimicrobial agents. The co-precipitation method offers a straightforward route for their synthesis.[1]

Table 3: Synthesis Parameters for CuS Nanoparticles via Co-precipitation

| Metal Precursor | Sulfur Precursor | Concentration (M) | pH | Reaction Temperature (°C) | Resulting Nanoparticle Size (nm) | Reference | | --- | --- | --- | --- | --- | --- | | Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) | Sodium Sulfide (Na₂S·H₂O) | 0.5 | 6 | 35 | 14.43 |[1] |

Experimental Protocol: Co-precipitation Synthesis of CuS Nanoparticles [1]

-

Precursor Solutions: Prepare 0.5 M aqueous solutions of copper(II) chloride dihydrate and sodium sulfide.

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.

-

Precipitation: Mix the two solutions while maintaining the temperature at 35°C. A precipitate of CuS nanoparticles will form.

-

Collection and Washing: Separate the nanoparticles from the solution by centrifugation or filtration and wash them thoroughly with distilled water to remove any ionic impurities.

-

Drying: Dry the purified nanoparticles in a suitable oven.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Hydrothermal Synthesis of CdS Nanoparticles.

Caption: Workflow for Sol-Gel Synthesis of ZnS Nanoparticles.

Caption: Workflow for Co-precipitation Synthesis of CuS Nanoparticles.

Reaction Pathway

The fundamental reaction pathway for the formation of metal sulfide nanoparticles using Na₂S·9H₂O as a precursor involves the dissociation of the reactants in a solvent, followed by the combination of the metal cations and sulfide anions to form the metal sulfide, which then nucleates and grows into nanoparticles.

Caption: General Reaction Pathway for Metal Sulfide Nanoparticle Formation.

Conclusion

Sodium sulfide nonahydrate is a highly effective and versatile sulfur precursor for the synthesis of a wide range of metal sulfide nanoparticles. By carefully selecting the synthesis methodology—be it co-precipitation, hydrothermal/solvothermal, or SILAR—and precisely controlling key experimental parameters such as precursor concentration, temperature, time, and pH, researchers can tailor the size, morphology, and crystallinity of the resulting nanoparticles. This control is essential for optimizing their performance in various applications, from biomedical imaging and drug delivery to catalysis and optoelectronics. The protocols and data presented in this guide provide a solid foundation for the rational design and synthesis of metal sulfide nanoparticles for advanced research and development.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. nanoscalereports.com [nanoscalereports.com]

- 3. researchgate.net [researchgate.net]

- 4. ijesi.org [ijesi.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. chalcogen.ro [chalcogen.ro]

- 9. chemmethod.com [chemmethod.com]

Methodological & Application

Application Note: A Precise Protocol for the Preparation and Standardization of Sulfide Standards Using Sodium Sulfide Nonahydrate

Audience: Researchers, scientists, and drug development professionals.

Abstract: Accurate quantification of sulfide (B99878) is critical in various fields, including environmental analysis, pharmaceutical research, and industrial process monitoring. Sodium sulfide nonahydrate (Na₂S·9H₂O) is a common source for preparing sulfide standards; however, its inherent instability, hygroscopic nature, and propensity for oxidation present significant challenges to preparing accurate and reproducible standards. This application note provides a detailed, step-by-step protocol for the preparation, standardization, and handling of sulfide standard solutions derived from sodium sulfide nonahydrate. The protocol incorporates best practices for minimizing oxidation and ensuring the accurate determination of the standard's concentration via iodometric titration.

Safety Precautions

Sodium sulfide nonahydrate is a hazardous chemical that requires careful handling to avoid serious injury.

-

Corrosivity: It is extremely corrosive and can cause severe skin burns and eye damage.[1][2]

-

Toxicity: It is toxic if swallowed or in contact with skin.[1]

-

Gas Liberation: Contact with acids or moisture liberates highly toxic, flammable hydrogen sulfide (H₂S) gas, which has a characteristic "rotten egg" smell.[1][3]

-

Handling: Always handle sodium sulfide nonahydrate and its solutions in a well-ventilated fume hood.[4][5] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles or a face shield.[4][5]

Materials and Reagents

-

Sodium Sulfide Nonahydrate (Na₂S·9H₂O), ACS Reagent Grade

-

Deionized (DI) water, freshly boiled and cooled to remove dissolved oxygen

-

Sulfuric acid (H₂SO₄), 25% solution

-

Iodine solution (I₂), 0.05 M, standardized

-

Sodium thiosulfate (B1220275) solution (Na₂S₂O₃), 0.1 M, standardized

-

Zinc iodide-starch solution

-

Volumetric flasks (1000 mL, 100 mL)

-

Pipettes (25 mL, full pipette)

-

Burette (50 mL)

-

Ground-glass conical flask (500 mL)

-

Analytical balance

-

Nitrogen gas (optional, for creating an inert atmosphere)

Experimental Protocol

This protocol is divided into three main stages: preparation of an approximate stock solution, accurate standardization of the stock solution, and preparation of diluted working standards.

Preparation of Sulfide Stock Solution (~1000 mg/L)

Due to the efflorescent and hygroscopic nature of Na₂S·9H₂O, its exact sulfide content is variable. Therefore, a stock solution is prepared gravimetrically to an approximate concentration and then standardized.

-

Crystal Inspection: The Na₂S·9H₂O crystals should be colorless or white. If the crystals have a yellow or brown surface color, this indicates oxidation. Wash the crystals quickly with a small amount of DI water, then blot them dry before weighing.[6]

-

Weighing: Accurately weigh approximately 7.5 g of Na₂S·9H₂O.[6]

-

Dissolution: Transfer the weighed crystals to a 1000-mL volumetric flask. Dissolve with freshly boiled and cooled DI water.

-

Dilution: Once fully dissolved, bring the flask to the 1000 mL mark with the deoxygenated DI water.[6] Mix thoroughly. This solution has a nominal concentration of approximately 1000 mg/L sulfide.

Standardization by Iodometric Back-Titration

The exact concentration of the sulfide stock solution must be determined via titration. This method involves reacting the sulfide with a known excess of iodine, and then titrating the remaining unreacted iodine with a standard sodium thiosulfate solution.[6][7]

-

Reagent Preparation: In a 500-mL ground-glass conical flask, combine 100 mL of DI water and 5 mL of 25% sulfuric acid.

-

Aliquot Addition: To this acidic solution, accurately pipette 25.0 mL of the sulfide stock solution and 25.0 mL of the 0.05 M iodine solution.[6] The iodine is in excess.

-

Reaction: Stopper the flask and shake the contents thoroughly for approximately one minute.[6]

-

Titration: Titrate the excess (unreacted) iodine with 0.1 M sodium thiosulfate solution until the yellow iodine color almost disappears.[6]

-

Indicator Addition: Add 1 mL of zinc iodide-starch solution. The solution will turn blue/black.[6]

-

Final Titration: Continue titrating with sodium thiosulfate dropwise until the blue color disappears and the solution becomes a milky, pure white color.[6] Record the total volume of sodium thiosulfate solution consumed.

-

Calculation: Calculate the exact sulfide concentration of the stock solution using the following formula[6]:

Sulfide (mg/L) = [(V_I × M_I × 2) - (V_T × M_T)] × 16032.5 / V_S

Where:

-

V_I = Volume of Iodine solution added (e.g., 0.025 L)

-

M_I = Molarity of Iodine solution (e.g., 0.05 mol/L)

-

V_T = Volume of sodium thiosulfate consumed (in L)

-

M_T = Molarity of sodium thiosulfate solution (e.g., 0.1 mol/L)

-

16032.5 = Molar mass of S²⁻ (32.065 g/mol ) × ½ (stoichiometric factor) × 1000 (mg/g)

-

V_S = Volume of sulfide stock solution used (e.g., 0.025 L)

Simplified Calculation (using Merck's factors for specified molarities)[6]: Sulfide (mg/L) = (25.0 mL - V_T) × 64.13 Where V_T is the volume of 0.1 M sodium thiosulfate consumed in mL.

-

Preparation of Working Standards

Once the stock solution has been accurately standardized, a series of working standards can be prepared by serial dilution.

-

Use the C₁V₁ = C₂V₂ formula for accurate dilutions.

-

All dilutions must be made using freshly boiled and cooled DI water to minimize oxidation.

-

Prepare working standards fresh daily for immediate use.[6]

Workflow Visualization

The following diagram illustrates the complete workflow for preparing and standardizing sulfide standards.

Caption: Workflow for sulfide standard preparation and standardization.

Data Presentation and Calculations

Proper documentation is essential for traceability and accuracy. Use the tables below to record experimental data.

Table 1: Stock Solution Preparation

| Reagent | Manufacturer/Lot No. | Quantity Weighed | Final Volume |

|---|

| Na₂S·9H₂O | | ~7.5 g | 1000 mL |

Table 2: Standardization Titration Data

| Titration Replicate | Volume of Iodine (V_I) (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume Na₂S₂O₃ Consumed (V_T) (mL) |

|---|---|---|---|---|

| 1 | 25.0 | |||

| 2 | 25.0 | |||

| 3 | 25.0 |

| Average | | | | |

Table 3: Concentration Calculation

| Parameter | Value | Unit |

|---|---|---|

| Average V_T | mL |

| Calculated Stock Concentration | (25.0 - Avg V_T) × 64.13 | mg/L |

Storage and Stability

Sulfide solutions are highly unstable due to oxidation.

-

Stock Solution: When stored in a tightly sealed, dark bottle in a refrigerator, the stock solution is stable for at most one day .[6] For best results, standardize the stock solution daily before use.[8]

-

Working Standards: Diluted working standards are even less stable and must be prepared fresh and used immediately .[6]

-

Stabilization: For analytical measurements (e.g., with an ion-selective electrode), the use of a Sulfide Anti-Oxidant Buffer (SAOB) is often required to prevent sulfide loss in samples and standards during analysis.[9][10] A typical SAOB can be prepared by dissolving 80 g NaOH, 320 g sodium salicylate, and 72 g ascorbic acid in 1 L of DI water.[8]

References

- 1. carlroth.com [carlroth.com]

- 2. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 3. Sodium sulfide - Wikipedia [en.wikipedia.org]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. gce-lter.marsci.uga.edu [gce-lter.marsci.uga.edu]

- 10. cl.hach.com [cl.hach.com]

Application Notes and Protocols for the Synthesis of Thioamides Using Sodium Sulfide Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of thioamides utilizing sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) as a readily available and cost-effective sulfur source. The methodologies outlined are applicable to a wide range of substrates, including aldehydes and nitriles, offering practical and efficient routes to this important class of compounds.

Introduction

Thioamides are crucial structural motifs in medicinal chemistry and organic synthesis, serving as versatile intermediates and exhibiting a range of biological activities. Traditional methods for thioamide synthesis often rely on harsh reagents like Lawesson's reagent or phosphorus pentasulfide. The use of sodium sulfide nonahydrate presents a milder, more environmentally friendly, and economically viable alternative. This document details two key synthetic strategies: a three-component reaction with aldehydes and N-substituted formamides in an aqueous medium, and a conversion of nitriles to primary thioamides.

Key Applications and Advantages

-

Mild Reaction Conditions: The described protocols often proceed under neutral or basic conditions and at moderate temperatures, preserving sensitive functional groups.

-

High Functional Group Tolerance: These methods are compatible with a wide array of functional groups, including halogens, nitro groups, ethers, and esters.[1]

-

Operational Simplicity: The procedures are generally straightforward, often involving a one-pot setup with simple work-up and purification steps.

-

Cost-Effectiveness: Sodium sulfide nonahydrate is an inexpensive and readily available inorganic salt, making these methods highly scalable.

-

Green Chemistry: The aqueous synthesis protocol minimizes the use of volatile organic solvents, aligning with the principles of green chemistry.

Data Presentation

Table 1: Three-Component Synthesis of Thioamides from Aldehydes, N-substituted Formamides, and Sodium Sulfide

This efficient, one-pot aqueous protocol demonstrates broad applicability to both aromatic and aliphatic aldehydes. The reaction is typically carried out in water at 80 °C.

| Entry | Aldehyde | N-substituted Formamide (B127407) | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | N,N-Dimethylformamide | N,N-Dimethylbenzothioamide | 12 | 85 |

| 2 | 4-Methoxybenzaldehyde | N,N-Dimethylformamide | 4-Methoxy-N,N-dimethylbenzothioamide | 12 | 92 |

| 3 | 4-Chlorobenzaldehyde | N,N-Dimethylformamide | 4-Chloro-N,N-dimethylbenzothioamide | 12 | 88 |

| 4 | 4-Nitrobenzaldehyde | N,N-Dimethylformamide | N,N-Dimethyl-4-nitrobenzothioamide | 12 | 75 |

| 5 | 2-Naphthaldehyde | N,N-Dimethylformamide | N,N-Dimethyl-2-naphthothioamide | 12 | 81 |

| 6 | Cinnamaldehyde | N,N-Dimethylformamide | N,N-Dimethylcinnamthioamide | 12 | 78 |

| 7 | Cyclohexanecarboxaldehyde | N,N-Dimethylformamide | N,N-Dimethylcyclohexanecarbothioamide | 12 | 65 |

| 8 | Benzaldehyde | N-Formylpiperidine | Phenyl(piperidin-1-yl)methanethione | 12 | 82 |

| 9 | Benzaldehyde | N-Formylmorpholine | Morpholino(phenyl)methanethione | 12 | 86 |

Table 2: Synthesis of Primary Aromatic Thioamides from Nitriles

This method provides a direct route to primary thioamides from the corresponding nitriles using sodium sulfide in the presence of a catalyst in an ionic liquid at room temperature.[2]

| Entry | Nitrile | Product | Time (h) | Yield (%) |

| 1 | Benzonitrile | Benzothioamide | 24 | 88 |

| 2 | 4-Methylbenzonitrile | 4-Methylbenzothioamide | 24 | 90 |

| 3 | 4-Methoxybenzonitrile | 4-Methoxybenzothioamide | 24 | 85 |

| 4 | 4-Chlorobenzonitrile | 4-Chlorobenzothioamide | 24 | 92 |

| 5 | 4-Bromobenzonitrile | 4-Bromobenzothioamide | 24 | 91 |

| 6 | 2-Chlorobenzonitrile | 2-Chlorobenzothioamide | 24 | 87 |

| 7 | 3-Chlorobenzonitrile | 3-Chlorobenzothioamide | 24 | 89 |

| 8 | 1-Naphthonitrile | 1-Naphthothioamide | 24 | 83 |

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Thioamides

This protocol is based on the method developed by Jiang and co-workers.

Materials:

-

Aldehyde (1.0 mmol)

-

N-substituted formamide (2.0 mL)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O, 2.0 mmol, 480 mg)

-

Potassium persulfate (K₂S₂O₈, 2.0 mmol, 540 mg)

-

Water (H₂O, 5.0 mL)

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), N-substituted formamide (2.0 mL), sodium sulfide nonahydrate (2.0 mmol), and water (5.0 mL).

-

Stir the mixture at 80 °C.

-

Add potassium persulfate (2.0 mmol) in portions over 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired thioamide.

Protocol 2: General Procedure for the Synthesis of Primary Thioamides from Nitriles

This protocol is adapted from a method utilizing an ionic liquid catalyst.[2]

Materials:

-

Aryl nitrile (1.0 mmol)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O, 1.5 mmol, 360 mg)

-

1,8-Diazabicyclo[5.4.0]undec-7-enium acetate ([DBUH][OAc]) ionic liquid (1.0 mL)

-

Ethyl acetate

-

Deionized water

Procedure:

-

In a 10 mL vial, combine the aryl nitrile (1.0 mmol) and sodium sulfide nonahydrate (1.5 mmol).

-

Add the [DBUH][OAc] ionic liquid (1.0 mL) to the vial.

-

Stir the resulting mixture at room temperature for the time indicated in Table 2.

-

Monitor the reaction by TLC.

-

After the reaction is complete, add ethyl acetate (5 mL) and stir for 5 minutes.

-

Separate the ethyl acetate layer. The ionic liquid can be recovered and reused.

-

Repeat the extraction of the ionic liquid phase with ethyl acetate (2 x 5 mL).

-

Wash the combined organic extracts with deionized water, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude thioamide.

-

If necessary, purify the product further by recrystallization or silica gel column chromatography.

Visualizations

Experimental Workflow for Three-Component Synthesis

Caption: General experimental workflow for the synthesis of thioamides.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the three-component thioamide synthesis.

Safety Precautions

-

Sodium sulfide and its solutions are corrosive and can cause burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction may release small amounts of hydrogen sulfide gas, which is toxic and has a characteristic rotten egg smell. All procedures should be carried out in a well-ventilated fume hood.

-

Potassium persulfate is a strong oxidizing agent. Avoid contact with combustible materials.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Step-by-Step Synthesis of CdS Quantum Dots with Sodium Sulfide Nonahydrate

Abstract

This document provides a detailed protocol for the synthesis of Cadmium Sulfide (B99878) (CdS) quantum dots (QDs) using sodium sulfide nonahydrate as the sulfur precursor. This method offers a straightforward and reproducible approach for generating fluorescent semiconductor nanocrystals. The protocol is intended for researchers, scientists, and professionals in drug development who require high-quality QDs for various applications, including bioimaging, sensing, and drug delivery. This document outlines the necessary materials, step-by-step experimental procedures, and expected outcomes, including key characterization data.

Introduction

Cadmium Sulfide (CdS) quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties, most notably size-dependent fluorescence. Their unique optical and electronic characteristics make them valuable tools in biomedical research and drug development. The synthesis method detailed herein is a wet chemical approach, which is relatively simple and allows for good control over the size and properties of the resulting quantum dots.

Experimental Protocol

This protocol is based on established chemical precipitation methods for the synthesis of CdS QDs.

2.1. Materials and Equipment

-

Materials:

-

Cadmium chloride (CdCl₂) or Cadmium chloride dihydrate (CdCl₂·2.5H₂O)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Capping agent (e.g., Thioglycolic acid (TGA), Glutathione (GSH), or polymer matrices)

-

Deionized water

-

Nitrogen gas (optional, for deaeration)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Thermometer or thermocouple

-

Syringe or dropping funnel

-

pH meter

-

Centrifuge

-

UV-Vis spectrophotometer

-

Fluorometer

-

Transmission Electron Microscope (TEM)

-

2.2. Synthesis Procedure

-

Preparation of Precursor Solutions:

-

Cadmium Precursor Solution: Prepare an aqueous solution of Cadmium chloride. For example, dissolve a specific amount of CdCl₂ in deionized water to achieve a desired concentration (e.g., 5-10 mM).

-

Sulfur Precursor Solution: Prepare a fresh aqueous solution of Sodium sulfide nonahydrate. For instance, dissolve the required amount of Na₂S·9H₂O in deionized water to obtain a specific concentration (e.g., 2.5-5 mM).

-

-

Reaction Setup:

-

Assemble the three-neck flask with a magnetic stir bar, condenser, and a thermometer.

-

Add the cadmium precursor solution and the chosen capping agent to the flask.

-

If an inert atmosphere is desired to prevent oxidation, bubble nitrogen gas through the solution for 15-30 minutes.

-

-

Reaction:

-

Heat the cadmium precursor solution to the desired reaction temperature (e.g., room temperature or elevated temperatures up to 80°C) while stirring.

-

Slowly add the sodium sulfide solution dropwise to the heated cadmium solution using a syringe or dropping funnel. The addition rate can influence the size and size distribution of the QDs. A slower addition rate generally leads to better monodispersity.

-

A change in the color of the solution to yellow indicates the formation of CdS nanocrystals.

-

-

Growth and Stabilization:

-

Allow the reaction to proceed for a specific duration (e.g., 15 minutes to several hours) to permit the growth and stabilization of the QDs. The reaction time is a critical parameter for controlling the final particle size.

-

-

Purification:

-

After the reaction is complete, cool the solution to room temperature.

-

Precipitate the CdS QDs by adding a non-solvent like isopropanol (B130326) or acetone.

-

Collect the precipitate by centrifugation.

-

Wash the collected QDs multiple times with deionized water and the non-solvent to remove unreacted precursors and excess capping agent.

-

Resuspend the purified CdS QDs in a suitable solvent (e.g., deionized water) for storage and characterization.

-

Data Presentation

The following table summarizes typical quantitative data for CdS QDs synthesized using a sodium sulfide precursor. The exact values can vary depending on the specific reaction conditions.

| Parameter | Value Range | Reference |

| Cadmium Precursor Conc. | 5 - 10 mM | [1] |

| Sulfide Precursor Conc. | 2.5 - 5 mM | [1] |

| Particle Size (TEM) | 3 - 6 nm | [1] |

| Absorption Maximum (UV-Vis) | 418 - 430 nm | [1] |

| Emission Maximum (PL) | ~460 nm | [1] |

| Crystal Structure | Hexagonal or Cubic | [2][3] |

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of CdS quantum dots.

Characterization

-

UV-Vis Spectroscopy: To determine the absorption spectrum and estimate the band gap and size of the quantum dots. A blue shift in the absorption edge compared to bulk CdS is indicative of quantum confinement.

-

Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and determine the peak emission wavelength and quantum yield.

-

Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the synthesized CdS QDs.

Safety Precautions

-

Cadmium compounds are toxic and carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Work in a well-ventilated fume hood.

-

Sodium sulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care.

-

Dispose of all waste containing cadmium and sulfide according to institutional safety guidelines.

References

Application Notes and Protocols for the Reduction of Nitroaromatic Compounds Using Sodium Sulfide Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where the amino group is a key building block for many active pharmaceutical ingredients. Among the various methods available, the use of sodium sulfide (B99878), particularly its nonahydrate form (Na₂S·9H₂O), offers a cost-effective, chemoselective, and scalable option. This method, historically known as the Zinin reduction, is valued for its ability to selectively reduce a nitro group in the presence of other reducible functional groups like aryl halides and carbon-carbon double bonds.[1]

This document provides detailed application notes and experimental protocols for the reduction of nitroaromatic compounds using sodium sulfide nonahydrate, intended for use by researchers, scientists, and professionals in drug development.

Reaction Mechanism and Stoichiometry

The reduction of a nitroaromatic compound (ArNO₂) to an arylamine (ArNH₂) using sodium sulfide is a complex process. The reaction proceeds through several intermediates, including nitrosoarenes (ArNO) and hydroxylamines (ArNHOH).[1] The overall stoichiometry for the reaction in aqueous media can be represented as:

4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻[1]

Mechanistic studies suggest the in-situ generation of disulfide plays a role.[1] The reaction is often autocatalytic, with the formation of elemental sulfur during the reaction leading to the formation of di- and polysulfides, which are more reactive reducing species.[2][3] The addition of elemental sulfur can markedly accelerate the reaction.[2][3] The sulfide ion is considered to be a more effective reducing agent than the hydrosulfide (B80085) ion.[2][3]

Caption: Generalized reaction pathway for the reduction of nitroaromatics.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the reduction of various nitroaromatic compounds using sodium sulfide nonahydrate, compiled from literature sources.

Table 1: Reduction of Mononitroaromatic Compounds

| Substrate | Molar Ratio (ArNO₂:Na₂S) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Nitrobenzene | 1:1.5 | 3:1 EtOH/H₂O | Room Temp. | 12 | Not specified |

| p-Nitrotoluene | Not specified | Aq. Ammonium Sulfide | Not specified | Not specified | Not specified |

| 2,4-Dinitrophenol | Not specified | Aq. NH₄OH/NH₄Cl | 85 | Not specified | High |